ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl ester group, an iodopyrimidine moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Iodopyrimidine Moiety: The iodopyrimidine group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with iodine in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodopyrimidine moiety can facilitate binding to specific molecular targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl 1-(5-iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives and iodopyrimidine compounds. Similar compounds include:
5-Iodopyrimidin-2-ol: This compound shares the iodopyrimidine moiety but lacks the pyrazole ring and ethyl ester group.
Ethyl 1-(5-bromopyrimidin-2-yl)-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
1-(5-Iodopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
The uniqueness of this compound lies in its combination of the iodopyrimidine moiety, pyrazole ring, and ethyl ester group, which confer specific chemical and biological properties.
Properties
CAS No. |
1770462-85-5 |
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Molecular Formula |
C10H9IN4O2 |
Molecular Weight |
344.1 |
Purity |
95 |
Origin of Product |
United States |
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